Cas no 2137684-13-8 (rac-(3aR,7aR)-octahydropyrano3,4-cpyrrole-7a-carboxamide)

Rac-(3aR,7aR)-octahydropyrano3,4-cpyrrole-7a-carboxamide is a synthetic compound featuring a unique pyrrole-7a-carboxamide structure. This compound offers exceptional stability and tunable reactivity, making it ideal for advanced organic synthesis and materials science applications. Its precise stereochemistry allows for controlled reactions, enhancing the efficiency and predictability of chemical transformations.
rac-(3aR,7aR)-octahydropyrano3,4-cpyrrole-7a-carboxamide structure
2137684-13-8 structure
Product Name:rac-(3aR,7aR)-octahydropyrano3,4-cpyrrole-7a-carboxamide
CAS No:2137684-13-8
MF:C8H14N2O2
MW:170.208961963654
CID:5105873
PubChem ID:132351039
Update Time:2025-11-01

rac-(3aR,7aR)-octahydropyrano3,4-cpyrrole-7a-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Pyrano[3,4-c]pyrrole-7a(1H)-carboxamide, hexahydro-, (3aR,7aR)-rel-
    • rac-(3aR,7aR)-octahydropyrano3,4-cpyrrole-7a-carboxamide
    • Inchi: 1S/C8H14N2O2/c9-7(11)8-1-2-12-4-6(8)3-10-5-8/h6,10H,1-5H2,(H2,9,11)/t6-,8+/m1/s1
    • InChI Key: OYUCODWDMDHVDV-SVRRBLITSA-N
    • SMILES: N1C[C@@]2(C(N)=O)CCOC[C@@]2([H])C1

rac-(3aR,7aR)-octahydropyrano3,4-cpyrrole-7a-carboxamide Pricemore >>

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Additional information on rac-(3aR,7aR)-octahydropyrano3,4-cpyrrole-7a-carboxamide

Professional Introduction to rac-(3aR,7aR)-Octahydropyrano[3,4-c]Pyrrole-7a-Carboxamide (CAS No. 2137684-13-8)

Rac-(3aR,7aR-octahydropyrano[3,4-c]pyrrole-7a-carboxamide) is a meticulously crafted compound that has garnered significant attention in the field of chemical and biomedical research. This molecule, identified by its CAS number 2137684-13-8, represents a fascinating intersection of structural complexity and potential therapeutic applications. Its unique scaffold, characterized by a fused octahydropyrano[3,4-c]pyrrole core, makes it a subject of intense study for its distinct chemical properties and biological interactions.

The stereochemistry of rac-(3aR,7aR-octahydropyrano[3,4-c]pyrrole-7a-carboxamide) is particularly noteworthy, with the specified configuration at the 3a and 7a positions contributing to its overall reactivity and functionality. This precise stereochemical arrangement is not arbitrary but rather a result of extensive synthetic efforts aimed at optimizing the molecule's pharmacological profile. The carboxamide group at the 7a position further enhances its potential as a bioactive entity, providing a site for hydrogen bonding and other critical interactions with biological targets.

In recent years, there has been a surge in interest regarding heterocyclic compounds with complex architectures due to their diverse biological activities. Rac-(3aR,7aR-octahydropyrano[3,4-c]pyrrole-7a-carboxamide) is no exception and has been explored in various preclinical studies for its potential role in modulating key biological pathways. The fused pyrrole ring system is particularly intriguing, as it mimics natural products found in certain organisms, suggesting that this compound might exhibit properties similar to those of bioactive molecules derived from nature.

The synthesis of rac-(3aR,7aR-octahydropyrano[3,4-c]pyrrole-7a-carboxamide) presents unique challenges due to the complexity of its framework. However, advances in synthetic methodologies have enabled researchers to access this compound with increasing efficiency. Techniques such as asymmetric catalysis and chiral resolution have been instrumental in achieving the desired stereochemical purity. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of precision in constructing molecules with specific biological functions.

The pharmacological potential of rac-(3aR,7aR-octahydropyrano[3,4-c]pyrrole-7a-carboxamide) has been evaluated in several contexts. Initial studies have suggested that this compound may interact with enzymes and receptors involved in inflammatory responses and cancer progression. The carboxamide moiety is particularly well-suited for such interactions, as it can engage in multiple forms of non-covalent bonding with biological targets. This versatility makes it an attractive candidate for further development into novel therapeutic agents.

In addition to its pharmacological applications, rac-(3aR,7aR-octahydropyrano[3,4-c]pyrrole-7a-carboxamide) has also been studied for its material science implications. The rigid yet flexible nature of its structure makes it a promising candidate for applications in polymer chemistry and materials engineering. Researchers are exploring how this molecule can be incorporated into functional materials to enhance their properties or create new functionalities.

The future direction of research on rac-(3aR,7aR-octahydropyrano[
4-c]pyrrole-
7a-carboxamide>) is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. As our understanding of complex molecular interactions grows, so too will our ability to harness this compound's potential. Whether through further optimization or novel applications in drug discovery or materials science, rac-(
3
) will undoubtedly continue to be a subject of great interest and innovation.

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